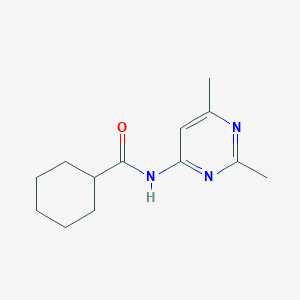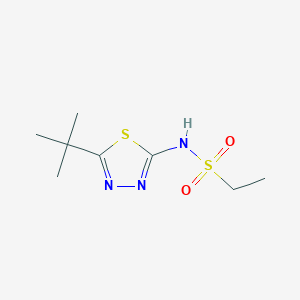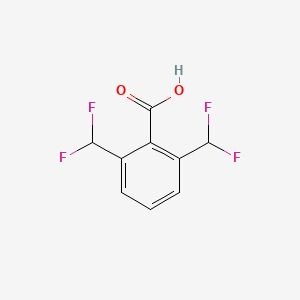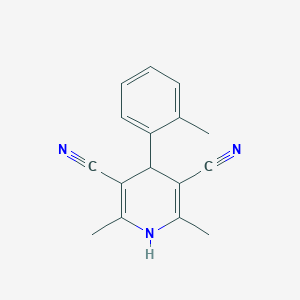
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide, commonly known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCC is a heterocyclic compound that belongs to the pyrimidine family and has a cyclohexanecarboxamide moiety.
科学研究应用
DMCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMCC has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DMCC has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In agriculture, DMCC has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, DMCC has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks.
作用机制
The mechanism of action of DMCC is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation, such as dihydrofolate reductase and thymidylate synthase. DMCC may also act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, DMCC may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
DMCC has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, DMCC has been shown to reduce tumor growth and improve survival rates in mice with xenograft tumors. DMCC has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease. In vitro studies have demonstrated that DMCC can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
DMCC has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and pathways involved in disease processes. However, DMCC also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DMCC, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, and the exploration of its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of DMCC and to optimize its therapeutic potential.
合成方法
DMCC can be synthesized using various methods, including the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated under reflux conditions in a suitable solvent, such as dichloromethane or dimethylformamide, to obtain DMCC as a white solid.
属性
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYLIQBZOAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)


![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)